molecular formula C22H22N4O2S B2428659 N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286710-24-4

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2428659
CAS No.: 1286710-24-4
M. Wt: 406.5
InChI Key: YBJYWCWKEXNHKR-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features an indole moiety, a benzo[d]thiazole ring, and an azetidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Azetidine Ring Formation: The azetidine ring can be formed by the cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The final compound can be obtained by coupling the indole, benzo[d]thiazole, and azetidine intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of an indole moiety, a benzo[d]thiazole ring, and an azetidine carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-28-16-6-7-19-20(10-16)29-22(25-19)26-12-15(13-26)21(27)23-9-8-14-11-24-18-5-3-2-4-17(14)18/h2-7,10-11,15,24H,8-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJYWCWKEXNHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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